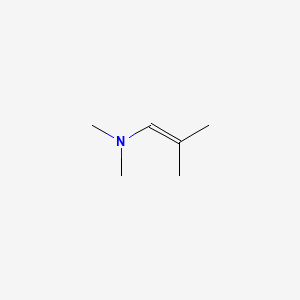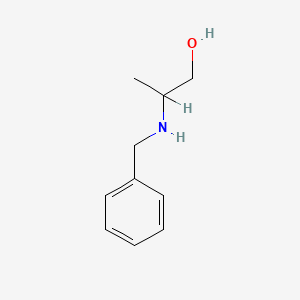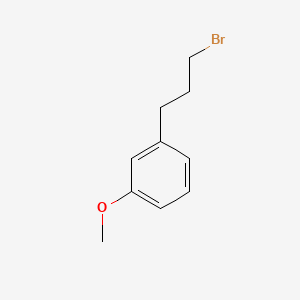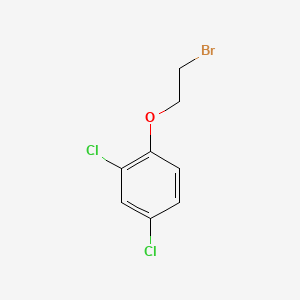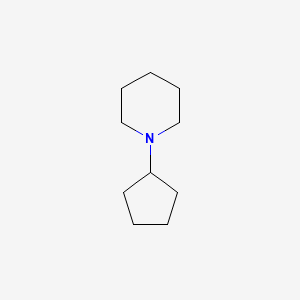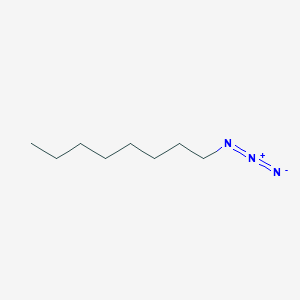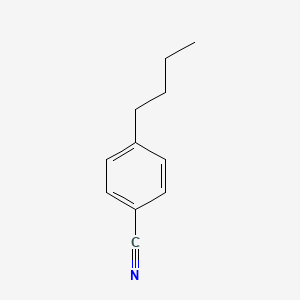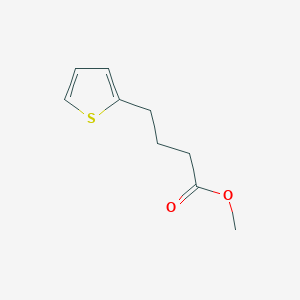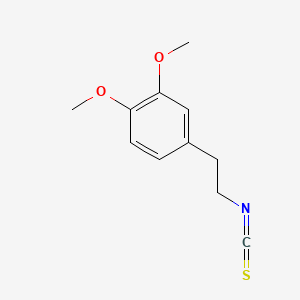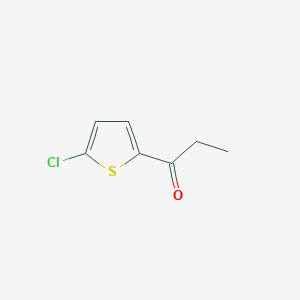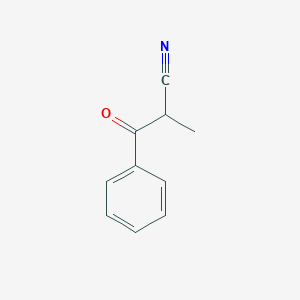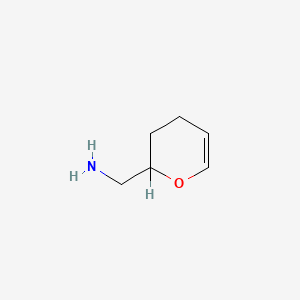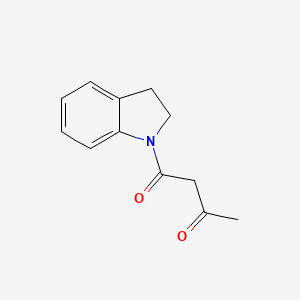
1-(Acetoacetyl)Indoline
Descripción general
Descripción
1-(Acetoacetyl)Indoline is a chemical compound with the linear formula C12H13NO2 . It has a molecular weight of 203.243 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of 1-(Acetoacetyl)Indoline is represented by the linear formula C12H13NO2 . The molecular weight of this compound is 203.243 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Aplicaciones Científicas De Investigación
Local Anesthetic Applications
1-(Acetoacetyl)Indoline and its derivatives have been studied for their local anesthetic properties. Notably, derivatives such as 1-(N-piperidine-acetyl)-2,3-dihydroindoles have exhibited high activity in infiltration and conduction anesthesia, surpassing the effectiveness of some traditional local anesthetics. However, the activity varies significantly with the type of substitution on the indoline ring. For example, N-alkylaminoacetyl-indolines show moderate activity, while other substituted forms like N-morpholine and N-indolylacetyl-indolines are practically inactive in local anesthesia. These findings highlight the potential of indoline derivatives in developing new local anesthetic agents with improved efficacy and specificity (Komissarov et al., 1976).
Synthesis and Medicinal Applications
The indoline structure, including 1-(Acetoacetyl)Indoline, plays a crucial role as an intermediate in the synthesis of various biologically active compounds. Indoline is a key component in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like pentopril, an antihypertensive drug. Moreover, it's a common scaffold in several naturally bioactive alkaloids such as vinblastine and strychnine. The synthesis and advancement in creating indoline derivatives, including innovative methods involving Cu- and Pd-catalyzed reactions, metal-free approaches, and other types of reactions, are meaningful for designing new medicines with significant biological activities (Liu et al., 2010).
Antibacterial and Antifungal Applications
Recent research has led to the synthesis of new 1H-Indole derivatives with notable antibacterial and antifungal properties. These compounds have shown significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans. The synthesis process typically involves the reaction of indole with other compounds, leading to a series of derivatives that are characterized and evaluated for their antimicrobial efficacy. This line of research opens up possibilities for developing new antimicrobial agents based on the indoline structure, providing alternatives in the fight against resistant strains of bacteria and fungi (2020).
Safety And Hazards
According to the safety data sheet, 1-(Acetoacetyl)Indoline may cause an allergic skin reaction (H317) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, washing with plenty of soap and water if it comes in contact with skin, and getting medical advice/attention if skin irritation or rash occurs .
Direcciones Futuras
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the future directions of 1-(Acetoacetyl)Indoline could involve further exploration of its potential uses in medicinal chemistry.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSUTXYYDMNDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974957 | |
| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetoacetyl)Indoline | |
CAS RN |
59551-23-4 | |
| Record name | NSC95143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Acetoacetyl)indoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
